molecular formula C20H22N4O2S B2737759 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1795475-94-3

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2737759
CAS RN: 1795475-94-3
M. Wt: 382.48
InChI Key: DQMCWZVYDDIPEA-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Novel analogs of benzothiazolyl substituted pyrazolones were synthesized and showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were designed by reacting amino-N-(substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide with substituted benzaldehydes, highlighting the structural versatility and potential therapeutic applications of this chemical framework (Palkar et al., 2017).

Catalyst-Free Synthesis

A study detailed the catalyst-free synthesis of benzamide derivatives, a class of compounds synthesized by 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement. This methodology emphasizes the chemical reactivity and potential for generating novel compounds within this structural class, underscoring the applicability of such frameworks in drug discovery and material science (Liu et al., 2014).

Carbonyl Compound Identification

N-Methyl benzothiazolone hydrazone has been used for identifying various carbonyl compounds, indicating the utility of benzothiazole derivatives in analytical chemistry. This method allows for the rapid and accurate measurement of microgram amounts of carbonyl compounds, showcasing the chemical versatility and application in analytical methodologies (Paz et al., 1965).

Fused Cycloalkyl-Thiazoline Systems

Research into the reaction between cycloalkenyl-1-diazenes and thioamides led to the synthesis of new tetrahydro-3aH-cyclopenta[d][1,3]thiazolines and hexahydro-1,3-benzothiazolines. These compounds were further converted into unknown fused cycloalkyl-thiazoline–pyrazole systems, illustrating the synthetic potential of incorporating benzothiazole structures into complex heterocyclic systems (Attanasi et al., 2007).

Antitumor Agents

Benzothiazole derivatives have been evaluated for their antitumor activity, with specific compounds designed and synthesized based on a precursor molecule that showed selective cytotoxicity against tumorigenic cell lines. This research underscores the importance of benzothiazole derivatives in the development of new antitumor agents, indicating the relevance of such compounds in medicinal chemistry (Yoshida et al., 2005).

properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-19(20-22-15-7-3-4-8-18(15)27-20)21-11-16-14-12-26-10-9-17(14)24(23-16)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMCWZVYDDIPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

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